molecular formula C24H23N3O5 B12423647 2-Hydroxypropyl Nortadalafil-d6

2-Hydroxypropyl Nortadalafil-d6

Cat. No.: B12423647
M. Wt: 439.5 g/mol
InChI Key: YGRCGCUDAOLEEX-CXZIABTJSA-N
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Description

2-Hydroxypropyl Nortadalafil-d6: is a deuterated analog of 2-Hydroxypropyl Nortadalafil. It is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl Nortadalafil-d6 involves several steps, starting from the parent compound, Tadalafil. The key steps include:

    Hydroxylation: Introduction of a hydroxypropyl group at a specific position on the Tadalafil molecule.

    Deuteration: Replacement of hydrogen atoms with deuterium to form the deuterated analog.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl Nortadalafil-d6 undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxypropyl group to an alkyl group.

    Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkyl derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxypropyl group.

Scientific Research Applications

2-Hydroxypropyl Nortadalafil-d6 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Drug Development: Used as a reference standard in the development of new phosphodiesterase inhibitors.

    Biological Research: Investigating the effects of Tadalafil derivatives on various biological pathways and their potential therapeutic applications.

    Industrial Applications: Used in the synthesis of other deuterated compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl Nortadalafil-d6 is similar to that of Tadalafil. It inhibits phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.

Comparison with Similar Compounds

    Tadalafil: The parent compound, used for similar therapeutic purposes.

    Sildenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.

    Vardenafil: A compound with similar therapeutic applications but different pharmacokinetic properties.

Uniqueness of 2-Hydroxypropyl Nortadalafil-d6: The deuterium labeling in this compound provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. This makes it a valuable tool in drug development and research.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1/i1D3,10D2,13D

InChI Key

YGRCGCUDAOLEEX-CXZIABTJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O

Canonical SMILES

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O

Origin of Product

United States

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